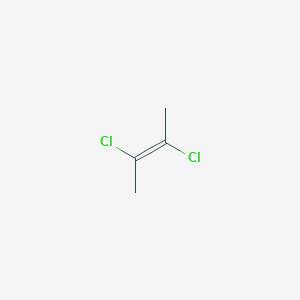
2,3-Dichloro-2-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-2-butene is a useful research compound. Its molecular formula is C4H6Cl2 and its molecular weight is 124.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Intermediate in Synthesis
2,3-Dichloro-2-butene serves as a valuable intermediate in the synthesis of various organic compounds:
- Synthesis of 2,3-Dichloro-1,3-butadiene : This compound can be produced by dehydrochlorination of this compound. 2,3-Dichloro-1,3-butadiene is a significant monomer used in the production of copolymers and elastomers .
- Production of Tetrachlorobutane : The compound can also be used to synthesize meso-1,2,3,4-tetrachlorobutane through chlorination processes. Meso-1,2,3,4-tetrachlorobutane is an important precursor for producing other valuable chemicals and polymers .
Polymerization Processes
The polymerization of 2,3-dichloro-1,3-butadiene leads to various copolymers that have applications in materials science:
- Copolymers with Chloroprene : Research indicates that copolymers formed from 2,3-dichloro-1,3-butadiene and chloroprene exhibit enhanced properties suitable for industrial applications such as adhesives and coatings .
Toxicity and Safety Considerations
While this compound has useful applications, it is essential to consider its toxicity profile. Studies have shown that exposure to chlorinated compounds can lead to adverse health effects including respiratory irritation and potential carcinogenicity. Proper handling procedures must be established to mitigate risks associated with its use .
Case Study 1: Industrial Use in Polymer Production
A notable case study involves the use of this compound in the production of rubber-like materials. Researchers demonstrated that copolymers derived from this compound exhibited improved elasticity and thermal stability compared to traditional rubber materials. These properties make them suitable for automotive parts and industrial applications.
Case Study 2: Environmental Impact Assessment
Another significant study evaluated the environmental impact of this compound during its synthesis and application phases. The findings highlighted the importance of developing greener synthesis methods to reduce hazardous waste and emissions associated with its production.
Eigenschaften
CAS-Nummer |
1587-29-7 |
|---|---|
Molekularformel |
C4H6Cl2 |
Molekulargewicht |
124.99 g/mol |
IUPAC-Name |
(E)-2,3-dichlorobut-2-ene |
InChI |
InChI=1S/C4H6Cl2/c1-3(5)4(2)6/h1-2H3/b4-3+ |
InChI-Schlüssel |
YRCBNVMRRBIDNF-ONEGZZNKSA-N |
SMILES |
CC(=C(C)Cl)Cl |
Isomerische SMILES |
C/C(=C(/C)\Cl)/Cl |
Kanonische SMILES |
CC(=C(C)Cl)Cl |
Key on ui other cas no. |
1587-29-7 4279-21-4 |
Piktogramme |
Flammable; Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















